7-Bromo-3-chloroquinoline can be synthesized through various chemical reactions involving halogenation and other modification techniques. It is often derived from simpler quinoline structures through substitution reactions.
This compound belongs to the class of halogenated quinolines, which are recognized for their pharmacological properties. Quinoline derivatives are extensively studied for their roles as potential therapeutic agents against various diseases.
The synthesis of 7-bromo-3-chloroquinoline typically involves halogenation reactions. A common method includes:
The synthesis process usually requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. For instance, using solvents like dichloromethane or acetonitrile can facilitate better solubility and reactivity.
The molecular structure of 7-bromo-3-chloroquinoline consists of a quinoline ring with bromine and chlorine substituents positioned at specific sites. The structural formula can be represented as follows:
7-Bromo-3-chloroquinoline undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-bromo-3-chloroquinoline involves its interaction with specific molecular targets, acting as an electrophile in various chemical processes. This enables it to form covalent bonds with nucleophilic sites on target molecules, potentially modulating enzyme activity or receptor interactions, which could lead to therapeutic effects.
Relevant data on melting point, boiling point, and other properties may vary based on purity and specific synthesis methods used.
7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7) is a bhalogenated heterocyclic compound with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol. Its structure features an isoquinoline scaffold—a benzene ring fused with pyridine—where bromine and chlorine atoms occupy the 7- and 3-positions, respectively. This strategic halogen placement creates distinct electronic properties: the bromine atom acts as a superior leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine enhances electrophilic character at C-3, enabling nucleophilic substitutions. The compound’s planarity and aromaticity facilitate π-stacking interactions with biological targets, including enzymes and nucleic acids. Key molecular descriptors include:
Table 1: Molecular Properties of 7-Bromo-3-chloroisoquinoline
Property | Value | |
---|---|---|
Molecular Formula | C₉H₅BrClN | |
Molecular Weight | 242.5 g/mol | |
SMILES | ClC1=CC2=C(C=N1)C=C(Br)C=C2 | |
XLogP3 | 3.8 | |
Hydrogen Bond Acceptors | 1 (N-atom) | |
Topological Polar Surface Area | 12.9 Ų | [4] |
These properties position it as a versatile synthon in drug design, particularly for modifying pharmacokinetic profiles. The bromine atom’s size polarizes the ring, enhancing lipid solubility (logP = 3.8), which correlates with improved membrane permeability in bioactive molecules [8].
Quinoline chemistry originated in 1834 with Friedlieb Runge’s isolation of quinoline from coal tar. The therapeutic potential of halogenated quinolines emerged in the 1940s with chloroquine’s antimalarial success, demonstrating how chlorine atoms modulate bioactivity. Isoquinoline derivatives gained prominence later due to their prevalence in natural alkaloids (e.g., the antibacterial saframycin A). 7-Bromo-3-chloroisoquinoline represents an evolution in this scaffold, designed to leverage halogen-directed regioselective reactions. Its discovery stemmed from systematic halogenation studies of isoquinoline cores in the early 2000s, with CAS registration in 2009. Unlike early quinolines, this compound’s halogen asymmetry enables orthogonal functionalization—each halogen can be sequentially modified to create diverse libraries [8].
Halogen atoms are critical pharmacophores in quinoline design:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1